

# An In-depth Technical Guide to Tricosanenitrile: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

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## Compound of Interest

Compound Name: *Tricosanenitrile*

Cat. No.: *B15348627*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tricosanenitrile**, a long-chain aliphatic nitrile. It covers its IUPAC name, common synonyms, and key physicochemical properties. Additionally, this guide outlines a representative experimental protocol for its synthesis and illustrates the primary synthetic pathways for nitriles.

## IUPAC Name and Synonyms

The nomenclature and various identifiers for **tricosanenitrile** are crucial for accurate database searches and unambiguous scientific communication.

- IUPAC Name: **Tricosanenitrile**[\[1\]](#)
- Synonyms:
  - Docosyl cyanide
  - n-**Tricosanenitrile**
  - CAS Registry Number: 95491-05-7[\[1\]](#)

## Physicochemical Data

A summary of the key physical and chemical properties of **tricosanenitrile** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property          | Value                             | Source     |
|-------------------|-----------------------------------|------------|
| Molecular Formula | C <sub>23</sub> H <sub>45</sub> N | PubChem[1] |
| Molecular Weight  | 335.6 g/mol                       | PubChem[1] |
| Melting Point     | 52.25 - 54 °C (325.4 - 327.15 K)  | NIST[2]    |
| XLogP3            | 10.7                              | PubChem    |

## Experimental Protocols: Synthesis of Tricosanenitrile

While specific experimental protocols for **tricosanenitrile** are not readily available in the literature, a representative synthesis can be adapted from general methods for preparing long-chain aliphatic nitriles. Two common and effective methods are the nucleophilic substitution of an alkyl halide and the dehydration of a primary amide.

### Method 1: Synthesis from 1-Bromodocosane (Kolbe Nitrile Synthesis)

This method involves the reaction of a long-chain alkyl halide with an alkali metal cyanide.

Materials:

- 1-Bromodocosane
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Dimethyl sulfoxide (DMSO)
- Distilled water

- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromodocosane in dimethyl sulfoxide.
- Add a stoichiometric excess of sodium cyanide to the solution.
- Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude **tricosanenitrile**.
- Purify the crude product by recrystallization or column chromatography.

## Method 2: Dehydration of Tricosanamide

This protocol involves the removal of water from a primary amide to yield the corresponding nitrile.

Materials:

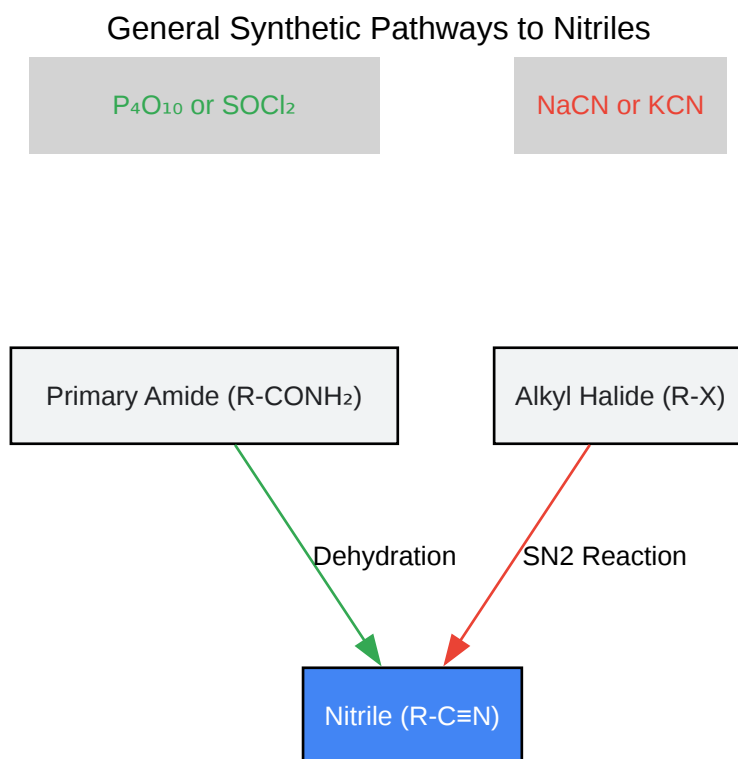
- Tricosanamide
- Phosphorus pentoxide ( $P_4O_{10}$ ) or Thionyl chloride ( $SOCl_2$ )
- Anhydrous solvent (e.g., toluene or dichloromethane)

#### Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, suspend tricosanamide in an anhydrous solvent.
- Slowly add the dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) to the suspension with stirring.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture and carefully quench any remaining dehydrating agent.
- Filter the mixture to remove any solid byproducts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
- The resulting crude **tricosanenitrile** can be purified by recrystallization.

## Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic routes for the preparation of nitriles, including the methods described above.



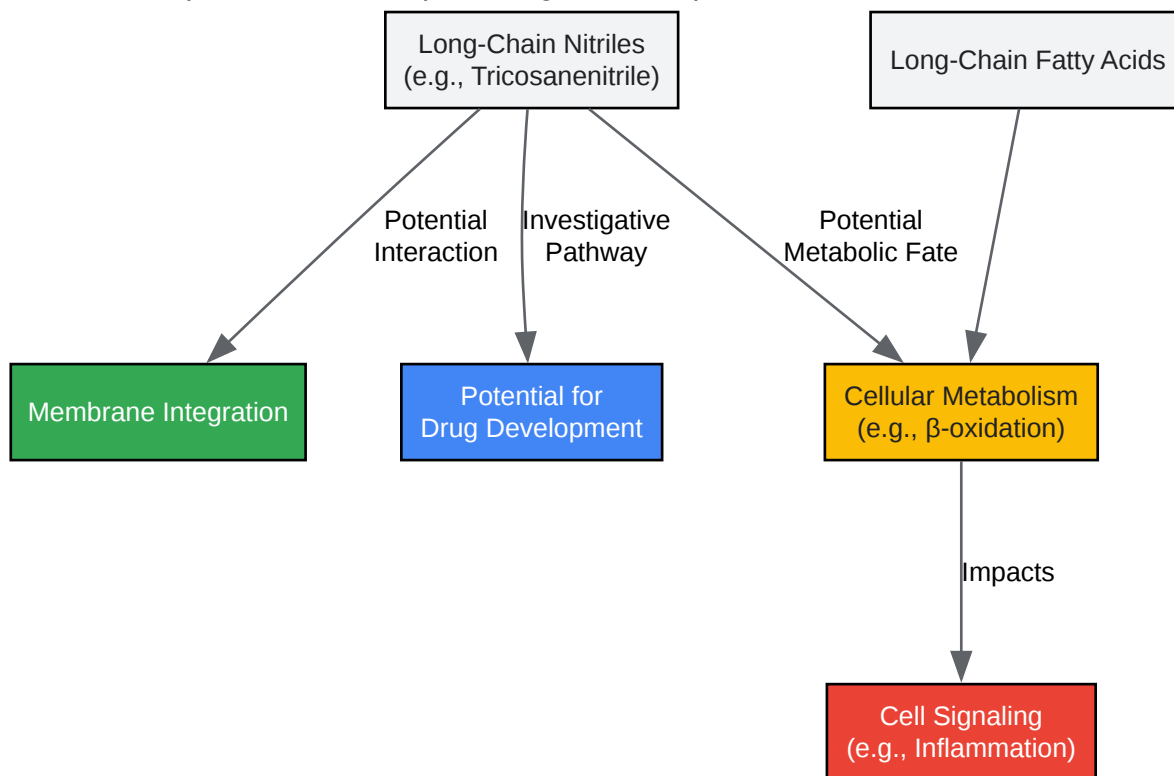
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Caption: Key synthetic routes to nitriles.

## Biological Context and Potential Applications

Long-chain aliphatic nitriles are analogs of fatty acids, which are fundamental components of cellular structures and signaling molecules. While specific signaling pathways involving **tricosanenitrile** have not been elucidated, the metabolism of similar long-chain fatty compounds is known to be intricately linked to cellular energy homeostasis and inflammatory responses. The nitrile group is a common pharmacophore in drug design, often used as a bioisostere for carbonyl groups or to introduce polarity. Further research into the biological activities of **tricosanenitrile** could reveal potential applications in drug development, particularly in areas related to metabolic disorders and inflammatory diseases. The following diagram illustrates a conceptual relationship between long-chain aliphatic compounds and cellular processes.

## Conceptual Relationship of Long-Chain Aliphatics in Cellular Processes



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Caption: Potential roles of long-chain nitriles.

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## References

- 1. Tricosanenitrile | C<sub>23</sub>H<sub>45</sub>N | CID 13872714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tricosanenitrile [webbook.nist.gov]
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